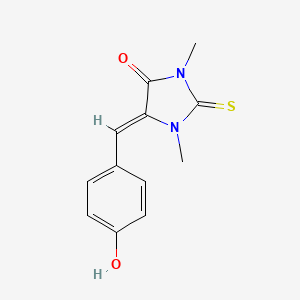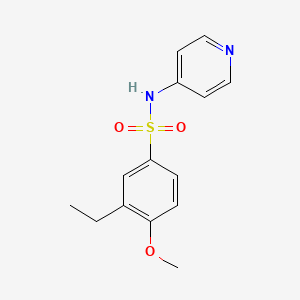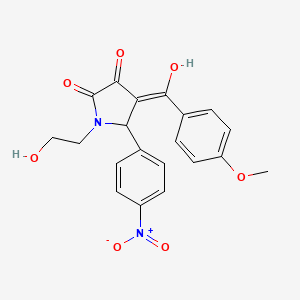
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as HBD, is a synthetic compound with a molecular formula of C12H12N2O2S. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. HBD has been widely studied for its potential applications in scientific research, especially in the field of medicine.
作用机制
The exact mechanism of action of HBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HBD has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
HBD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, HBD has been shown to exhibit anticancer properties, which may help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using HBD in lab experiments is its relatively low toxicity. HBD has been shown to have low cytotoxicity in vitro, which makes it a potentially useful tool for studying cellular processes. However, one of the limitations of using HBD in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of HBD for use in experiments.
未来方向
There are many potential future directions for research on HBD. One area of research that is particularly promising is the development of HBD-based drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues in the body, which could help to increase the effectiveness of the drugs and reduce their side effects. Another area of research is the use of HBD as a molecular probe for imaging studies. HBD has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging studies in living cells and tissues. Finally, further research is needed to fully understand the mechanism of action of HBD and its potential applications in medicine and other fields of scientific research.
合成方法
The synthesis of HBD involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-hydroxybenzylidene)-thiosemicarbazide. This intermediate compound is then reacted with methyl iodide to form HBD. The overall reaction can be represented as follows:
科学研究应用
HBD has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicine. HBD has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-13-10(11(16)14(2)12(13)17)7-8-3-5-9(15)6-4-8/h3-7,15H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZIGCWMMIXLL-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![4-hydroxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5432105.png)
![2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5432113.png)
![5-[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B5432120.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5432129.png)
![N-[(2-aminopyridin-3-yl)methyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432130.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5432146.png)
![1-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}isoquinoline](/img/structure/B5432153.png)

![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)